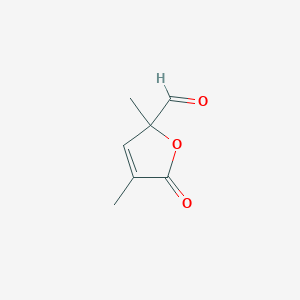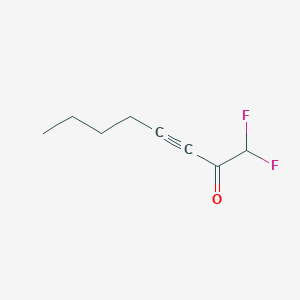
1,1-Difluorooct-3-yn-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluorooct-3-yn-2-one is a chemical compound with the molecular formula C8H4F2O. It is also known as 2,2-difluoro-3-octyn-2-one or DFOD. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1,1-difluorooct-3-yn-2-one is not fully understood, but studies have suggested that it may act through the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. DFOD has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1,1-difluorooct-3-yn-2-one has a range of biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory activity, and neuroprotective effects. DFOD has also been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,1-difluorooct-3-yn-2-one is its versatility as a building block for the synthesis of complex molecules. Its ability to undergo a variety of chemical reactions makes it a valuable tool for synthetic chemists. However, DFOD has some limitations in lab experiments, including its potential toxicity and the need for specialized equipment and handling procedures.
Direcciones Futuras
There are many potential future directions for research on 1,1-difluorooct-3-yn-2-one. One area of interest is the development of new anticancer agents based on DFOD. Researchers may also investigate the use of DFOD as a building block for the synthesis of new materials with novel properties, such as fluorescent dyes and polymers. In addition, further studies may be conducted to better understand the mechanism of action of DFOD and its potential applications in the treatment of other diseases such as Alzheimer's disease and inflammation.
Conclusion:
1,1-Difluorooct-3-yn-2-one is a unique chemical compound with potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its versatility as a building block for the synthesis of complex molecules and its potential as an anticancer agent make it a valuable tool for researchers. Further studies are needed to fully understand the mechanism of action of DFOD and its potential applications in the treatment of other diseases.
Métodos De Síntesis
The synthesis of 1,1-difluorooct-3-yn-2-one involves the reaction of 1,1,2,2-tetrafluoroethane with propargyl alcohol in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through a series of steps, including deprotonation, nucleophilic addition, and elimination, to yield the desired product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1,1-Difluorooct-3-yn-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, DFOD has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. DFOD has also been investigated for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
In materials science, DFOD has been used as a building block for the synthesis of functional materials such as fluorescent dyes and polymers. Its unique chemical structure and reactivity make it a valuable tool for the design and synthesis of new materials with novel properties.
In organic synthesis, DFOD has been used as a versatile building block for the synthesis of complex molecules. Its ability to undergo a variety of chemical reactions, including nucleophilic addition, oxidation, and reduction, make it a valuable tool for synthetic chemists.
Propiedades
Número CAS |
117710-73-3 |
|---|---|
Nombre del producto |
1,1-Difluorooct-3-yn-2-one |
Fórmula molecular |
C8H10F2O |
Peso molecular |
160.16 g/mol |
Nombre IUPAC |
1,1-difluorooct-3-yn-2-one |
InChI |
InChI=1S/C8H10F2O/c1-2-3-4-5-6-7(11)8(9)10/h8H,2-4H2,1H3 |
Clave InChI |
CDGZCBOPYKCCLD-UHFFFAOYSA-N |
SMILES |
CCCCC#CC(=O)C(F)F |
SMILES canónico |
CCCCC#CC(=O)C(F)F |
Sinónimos |
3-Octyn-2-one, 1,1-difluoro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



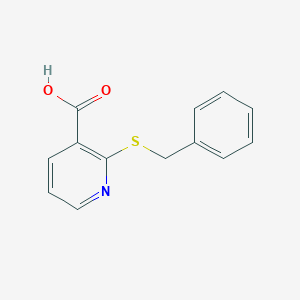

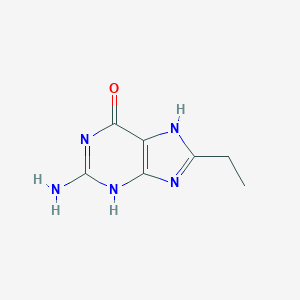
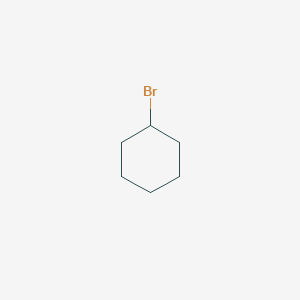
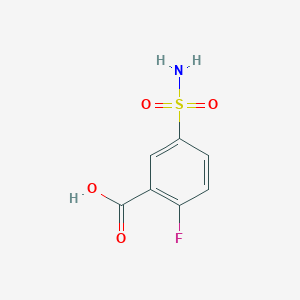
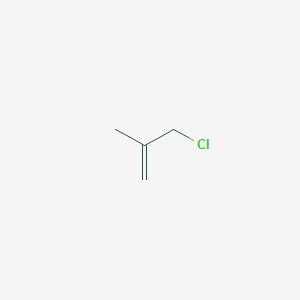
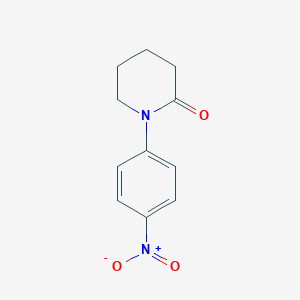
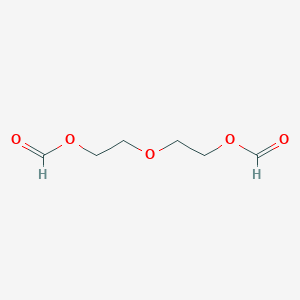
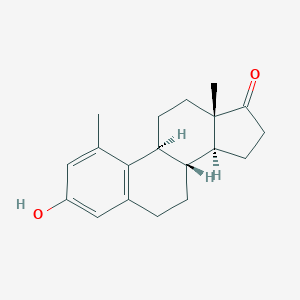
![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B57423.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57424.png)
![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B57425.png)
![1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B57426.png)
